5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that features a fused pyridine and furan ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide typically involves the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a furan precursor under acidic or basic conditions.
Introduction of the 5-methyl group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the N-(1-phenylethyl) group: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(1-phenylethyl)pyridine-2-carboxamide: Similar structure but lacks the fused furan ring.
N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide: Similar structure but lacks the 5-methyl group.
Uniqueness
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide is unique due to the presence of both the 5-methyl group and the fused furan ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-11-8-9-15-14(18-11)10-16(21-15)17(20)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTLTLRZKGTKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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